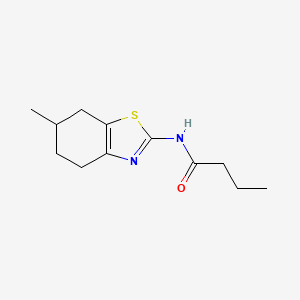

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

CAS No.: 392248-59-8

Cat. No.: VC7104154

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392248-59-8 |

|---|---|

| Molecular Formula | C12H18N2OS |

| Molecular Weight | 238.35 |

| IUPAC Name | N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

| Standard InChI | InChI=1S/C12H18N2OS/c1-3-4-11(15)14-12-13-9-6-5-8(2)7-10(9)16-12/h8H,3-7H2,1-2H3,(H,13,14,15) |

| Standard InChI Key | IUSQJBWEVAPDBX-UHFFFAOYSA-N |

| SMILES | CCCC(=O)NC1=NC2=C(S1)CC(CC2)C |

Introduction

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that belongs to the class of amides. It is derived from the 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine moiety, which is linked to a butanamide group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide would typically involve the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with butanoyl chloride in the presence of a base, such as triethylamine or pyridine, to facilitate the formation of the amide bond.

Potential Applications

Compounds with similar structures, such as those containing benzothiazole rings, have been explored for their biological activities, including antimicrobial and anticancer properties . While specific data on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is not available, it could potentially exhibit similar bioactive properties due to the presence of the benzothiazole moiety.

Research Findings and Future Directions

Given the lack of specific research findings on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, future studies could focus on its synthesis, characterization, and biological evaluation. This would involve spectroscopic analysis (e.g., NMR, IR) to confirm its structure and in vitro assays to assess its potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume